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Abstract
PAC-113 is a promising cationic antimicrobial peptide derived from a naturally occurring human

salivary protein. This technical guide provides an in-depth overview of the discovery, origin, and

antimicrobial characteristics of PAC-113. It is intended to serve as a comprehensive resource

for researchers, scientists, and professionals involved in drug development. The document

details the peptide's primary sequence and physicochemical properties, summarizes its

antimicrobial efficacy through extensive quantitative data, outlines detailed experimental

protocols for its characterization, and visualizes its mechanism of action and experimental

workflows.

Introduction: Discovery and Origin
PAC-113 is a 12-amino-acid peptide that originates from histatin 5, a histidine-rich protein

found in human saliva.[1][2] Histatins are a family of small, cationic peptides that play a crucial

role in the innate immune defense of the oral cavity.[2] The discovery of PAC-113 stemmed

from research aimed at identifying the smallest fragment of histatin 5 that retains potent

anticandidal activity.[2] Through the analysis of a series of synthetic peptides representing

different portions of the histatin 5 sequence, PAC-113 was identified as a lead candidate.[2]

The peptide has the following amino acid sequence: Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-

Phe-His (AKRHHGYKRKFH).[1][3] Its natural origin in human saliva suggests a favorable
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safety profile and a reduced risk of inducing microbial resistance due to its unique mechanism

of action.[1] Clinical studies have demonstrated the safety and efficacy of PAC-113 in treating

oral candidiasis in HIV-positive patients and in reducing gingivitis.[1][3]

Physicochemical Properties
The fundamental properties of PAC-113 are summarized in the table below.

Property Value Reference

Amino Acid Sequence AKRHHGYKRKFH [1][3]

Molecular Formula C71H109N27O14 [4]

Molecular Weight 1564.82 Da [4]

Charge at pH 7 Cationic [2]

Antimicrobial Spectrum and Efficacy
PAC-113 exhibits a broad spectrum of antimicrobial activity, with notable efficacy against

various fungal and bacterial pathogens, particularly those prevalent in the oral cavity. Its

primary therapeutic target has been Candida albicans, the most common fungal pathogen in

humans.[2][5]

Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of PAC-
113 and its derivative, Nal-P-113, against a range of microorganisms. Nal-P-113 is a modified

version where histidine residues are replaced by β-naphthylalanine to enhance stability and

efficacy.[6][7]
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Microorganism Peptide MIC (µg/mL) Reference

Candida albicans

ATCC 10231
PAC-113 3.13 [1]

Candida albicans

(various clinical

isolates)

PAC-113 Lower than derivatives [4]

Candida species

(biofilm cells)
PAC-113

Less effective than

derivatives
[4]

Porphyromonas

gingivalis W83
Nal-P-113 160 [8]

Streptococcus

gordonii
Nal-P-113 20 (inhibits growth) [6][9]

Fusobacterium

nucleatum
Nal-P-113 20 (inhibits growth) [6][9]

Treponema denticola Nal-P-113 Reduced levels in vivo [6]

Mechanism of Action
The antimicrobial action of PAC-113 against Candida albicans is a multi-step process that

involves initial binding to the fungal cell surface, followed by translocation into the cytoplasm,

ultimately leading to cell death.[1][2][3]

Signaling Pathway of PAC-113 in Candida albicans
The following diagram illustrates the proposed mechanism of action:
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Initially, the positively charged PAC-113 peptide is attracted to the negatively charged surface

of the Candida albicans cell wall.[5] It then specifically binds to the Ssa2 protein, a heat shock

protein located on the fungal cell wall.[1][3] This interaction is crucial for the subsequent

translocation of PAC-113 across the cell membrane and into the cytoplasm.[3] Once inside, the

peptide accumulates in the cytosol and vacuoles, disrupting normal cellular processes and

leading to fungal cell death.[10]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of PAC-113.

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): PAC-113 is synthesized using the Fmoc (9-

fluorenylmethyloxycarbonyl) solid-phase synthesis protocol. The peptide is assembled on a

resin support, with each amino acid added sequentially.

Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin, and

all protecting groups are removed using a strong acid cocktail, typically containing

trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: The purity and identity of the synthesized peptide are confirmed by analytical

HPLC and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay
Microorganism Preparation: Fungal or bacterial strains are cultured overnight in appropriate

broth media (e.g., YPD for Candida, BHI for oral bacteria). The cultures are then diluted to a

standardized concentration (e.g., 5 x 10^5 CFU/mL).

Peptide Dilution: A serial two-fold dilution of PAC-113 is prepared in a 96-well microtiter plate

using the appropriate broth medium.
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Inoculation: Each well containing the peptide dilution is inoculated with the standardized

microorganism suspension.

Incubation: The microtiter plate is incubated under optimal conditions for the specific

microorganism (e.g., 37°C for 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the peptide at

which no visible growth (turbidity) of the microorganism is observed.

Fungal Cell Killing Assay
Cell Preparation:Candida albicans cells are grown overnight, washed, and resuspended in a

suitable buffer (e.g., RPMI medium) to a specific concentration (e.g., 5 x 10^5 cells/mL).

Peptide Treatment: The fungal cell suspension is incubated with various concentrations of

PAC-113 (typically multiples of the MIC) at 37°C.

Time Points: Aliquots of the cell suspension are taken at different time points (e.g., 0, 30, 60,

120 minutes).

Viability Assessment: The number of viable fungal cells at each time point is determined by

plating serial dilutions of the aliquots onto agar plates (e.g., YPD agar) and counting the

colony-forming units (CFUs) after incubation.

Data Analysis: The percentage of killed cells is calculated by comparing the CFU counts of

the peptide-treated samples to a no-peptide control.

Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization

of an antimicrobial peptide like PAC-113.
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In Vitro Experimental Workflow for PAC-113 Characterization

Conclusion
PAC-113 is a well-characterized antimicrobial peptide with a compelling profile for further

development as a therapeutic agent, particularly for oral infections. Its natural origin, potent
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antimicrobial activity, and defined mechanism of action make it an attractive candidate for

addressing the growing challenge of antimicrobial resistance. The data and protocols

presented in this guide provide a solid foundation for researchers and drug developers to build

upon in their exploration of PAC-113 and other related antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans
Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

2. PAC-113: A clinically active antimicrobial peptide - Creative Peptides [creative-
peptides.com]

3. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular
translocation in Candida albicans, which is independent of cell wall binding - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans -
PMC [pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. The Effects of Antimicrobial Peptide Nal-P-113 on Inhibiting Periodontal Pathogens and
Improving Periodontal Status - PubMed [pubmed.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [PAC-113 Peptide: A Technical Guide to its Discovery,
Origin, and Antimicrobial Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574744#pac-113-peptide-discovery-and-origin]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/product/b1574744?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://www.creative-peptides.com/article/pac-113-a-clinically-active-antimicrobial-peptide-132.html
https://www.creative-peptides.com/article/pac-113-a-clinically-active-antimicrobial-peptide-132.html
https://pubmed.ncbi.nlm.nih.gov/17999963/
https://pubmed.ncbi.nlm.nih.gov/17999963/
https://pubmed.ncbi.nlm.nih.gov/17999963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://www.mdpi.com/1422-0067/21/7/2654
https://pubmed.ncbi.nlm.nih.gov/29736391/
https://pubmed.ncbi.nlm.nih.gov/29736391/
https://scispace.com/pdf/the-effects-of-antimicrobial-peptide-nal-p-113-on-inhibiting-fsoslq0z87.pdf
https://www.researchgate.net/figure/The-MIC-of-Nal-P-113-to-P-gingivalis-W83-was-160-mg-mL-the-MBC-was-20-mg-mL-the-MBIC_fig1_313835576
https://www.researchgate.net/publication/323807875_The_Effects_of_Antimicrobial_Peptide_Nal-P-113_on_Inhibiting_Periodontal_Pathogens_and_Improving_Periodontal_Status
https://www.researchgate.net/figure/Examination-of-the-interactions-of-P-113-and-P-113Tri-with-Candida-albicans-cells-using_fig1_339417261
https://www.benchchem.com/product/b1574744#pac-113-peptide-discovery-and-origin
https://www.benchchem.com/product/b1574744#pac-113-peptide-discovery-and-origin
https://www.benchchem.com/product/b1574744#pac-113-peptide-discovery-and-origin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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